Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate
Description
Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is a carbamate derivative featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protective group at the 4-position. The methyl benzoate moiety is functionalized at the 2-position with a methyl-piperidinyl group. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where Boc groups are employed to protect amines during multi-step reactions . While specific data on this compound (e.g., CAS, purity) are unavailable in the provided evidence, its structural analogs and related impurities offer insights into its properties and applications.
Properties
IUPAC Name |
methyl 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-15-9-11-21(12-10-15)13-14-7-5-6-8-16(14)17(22)24-4/h5-8,15H,9-13H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYKFZUSEWADPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-bromomethyl-benzoic acid methyl ester with piperidin-4-yl-carbamic acid tert-butyl ester in the presence of potassium carbonate. The reaction is carried out in acetonitrile at 80°C for 5 hours. The product is then purified using silica gel column chromatography with a gradient of dichloromethane and methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromomethyl group.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Potassium Carbonate: Used as a base in substitution reactions.
Acetonitrile: Common solvent for reactions involving this compound.
Silica Gel: Used for purification through column chromatography.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate has the molecular formula and a molecular weight of approximately 272.34 g/mol. The compound features a piperidine ring, which is known for its biological activity, particularly in pharmaceuticals. The tert-butoxycarbonyl (Boc) group serves as a protective group in organic synthesis, allowing for selective reactions while maintaining the integrity of other functional groups.
Drug Development
The compound has been investigated for its role in synthesizing novel pharmaceutical agents. It serves as an intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system disorders. For instance, derivatives of piperidine have been explored for their potential as analgesics and anti-anxiety medications .
Chiral Building Blocks
This compound has been utilized in the creation of chiral building blocks for drug synthesis. Its ability to form enantiomerically pure compounds is crucial in developing drugs that require specific stereochemistry to achieve desired biological effects . The synthesis of N-Boc-piperidine derivatives has shown promising results in terms of yield and purity, making them suitable candidates for further pharmaceutical development .
Organic Synthesis
The compound is employed as a versatile reagent in organic synthesis due to its ability to participate in various chemical reactions, including acylation and amination processes. The Boc group allows for easy modification and deprotection, facilitating the synthesis of complex molecules .
Polymer Chemistry
In polymer chemistry, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, which are essential for developing advanced materials .
Anticonvulsant Activity Studies
Recent studies have explored the anticonvulsant properties of related piperidine derivatives synthesized from this compound. These studies utilized various seizure models to evaluate efficacy, demonstrating that certain derivatives exhibited significant anticonvulsant activity with favorable safety profiles compared to traditional antiepileptic drugs .
Synthesis of Chiral Amino Acids
Research has demonstrated the successful use of this compound in synthesizing chiral amino acids through asymmetric synthesis methods. The resulting amino acids have applications in drug formulation and biochemical research, highlighting the compound's versatility in synthetic chemistry .
Data Tables
| Application Area | Specific Use Case | Outcome/Results |
|---|---|---|
| Pharmaceutical | Drug development for CNS disorders | Novel analgesics with improved efficacy |
| Organic Synthesis | Reagent for acylation and amination | High yield of complex molecules |
| Polymer Chemistry | Monomer for advanced materials | Enhanced mechanical strength |
| Anticonvulsant Studies | Evaluation in seizure models | Significant anticonvulsant activity |
| Chiral Chemistry | Synthesis of chiral amino acids | Successful production of enantiomers |
Mechanism of Action
The mechanism of action of Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring and tert-butoxycarbonylamino group are likely involved in binding interactions, while the methylbenzoate moiety may influence the compound’s overall bioactivity.
Comparison with Similar Compounds
The compound is compared below with two structurally related molecules: Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate (a positional isomer) and 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid (a pyrrolidine-based analog). Key differences in structure, purity, and molecular weight are highlighted.
Structural and Functional Differences
Positional Isomerism: Target Compound: The methyl-piperidinyl group is attached at the 2-position of the benzoate ring. Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate: The substituent is at the 4-position of the benzoate ring. This positional difference may alter steric hindrance and electronic effects, influencing reactivity in downstream reactions (e.g., coupling or deprotection steps) .
Ring Size and Functional Groups: 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid: Contains a five-membered pyrrolidine ring with a Boc-protected amine, an oxo group, and a carboxylic acid. The smaller ring size and polar functional groups enhance solubility in aqueous media compared to piperidine-based analogs. However, the carboxylic acid may reduce stability under acidic conditions .
Purity and Molecular Weight
| Compound Name | CAS Number | Purity (%) | Molecular Weight (g/mol) |
|---|---|---|---|
| Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate | Not Available | Not Reported | ~348.44 (estimated) |
| Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate | 653593-69-2 | 95.0 | 348.44 |
| 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid | 1360547-46-1 | 98.0 | 244.25 |
Key Observations :
- The pyrrolidine derivative exhibits higher purity (98%) and a significantly lower molecular weight (244.25 g/mol), reflecting its simpler structure.
Biological Activity
Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- CAS Number: 1286274-53-0
- Molecular Formula: C15H22N2O4
- Molecular Weight: 294.35 g/mol
Structural Representation:
The compound features a benzoate moiety linked to a piperidine derivative through a carbonyl group, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen.
Synthesis
The synthesis of this compound can be achieved through several methods, often involving the reaction of piperidine derivatives with benzoic acid derivatives in the presence of coupling agents. The Boc group is typically introduced to protect the amino group during the synthesis process, allowing for selective reactions at other sites.
Antimicrobial Properties
Research has indicated that compounds containing piperidine rings exhibit antimicrobial activity. For instance, studies have shown that similar structures can inhibit bacterial growth and are being explored as potential candidates for antibiotic development .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown potential in inhibiting protein-protein interactions (PPIs), particularly those involving the Keap1-Nrf2 pathway, which is crucial in oxidative stress responses .
Case Studies
- Inhibition of TLR Pathway:
- Antioxidant Activity:
Research Findings
Q & A
Q. What are the key synthetic routes for preparing Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate?
Methodological Answer: The synthesis typically involves:
- Boc protection : Reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C to form 4-(tert-butoxycarbonylamino)piperidine .
- Methylation and coupling : Introducing the methyl benzoate group via nucleophilic substitution or Mitsunobu reaction. For example, reacting 4-Boc-piperidine with methyl 2-(bromomethyl)benzoate in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to verify Boc group integration (tert-butyl protons at δ 1.4 ppm) and piperidine/benzoate backbone signals .
- HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) to assess purity. Adjust pH to 4.6 with acetic acid for optimal separation .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 363.2) .
Q. What are the recommended storage conditions and handling precautions?
Methodological Answer:
- Storage : –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent Boc group hydrolysis .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; wash with 0.1 M HCl or NaHCO₃ if exposed .
Advanced Research Questions
Q. How can reaction yields be optimized when steric hindrance from the tert-butoxy group limits coupling efficiency?
Methodological Answer:
Q. How does the compound’s stability vary under acidic or basic conditions, and what are optimal Boc deprotection strategies?
Methodological Answer:
- Acidic conditions : The Boc group is cleaved with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 hr at 25°C). Avoid prolonged exposure to prevent ester hydrolysis .
- Basic conditions : Stable in pH 7–9 but degrades in strong bases (e.g., NaOH >1 M). Monitor via TLC (Rf shift from 0.6 to 0.2 after deprotection) .
Q. What computational approaches are used to predict receptor interactions for drug discovery applications?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to GLP-1 or neurotransmitter receptors (e.g., serotonin receptors) .
- MD simulations : Run 100-ns simulations in GROMACS to assess piperidine flexibility and Boc group solvent accessibility .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
